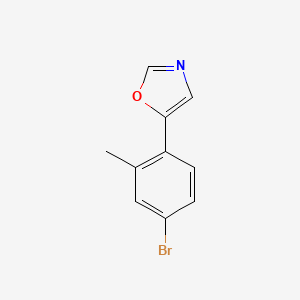

5-(4-Bromo-2-methylphenyl)-1,3-oxazole

Overview

Description

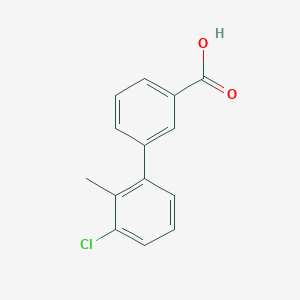

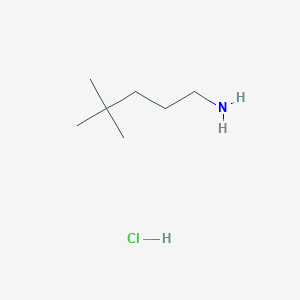

The compound “5-(4-Bromo-2-methylphenyl)-1,3-oxazole” is likely an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “5-(4-Bromo-2-methylphenyl)” part suggests that there is a phenyl ring (a six-membered carbon ring, like in benzene) attached to the 5-position of the oxazole ring. This phenyl ring is substituted with a bromine atom at the 4-position and a methyl group (CH3) at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the substituted phenyl ring. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the oxazole and phenyl rings. The bromine atom on the phenyl ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom could make it relatively heavy and possibly increase its boiling point compared to similar compounds without bromine .Scientific Research Applications

Structural and Electro-Optical Properties

5-(4-Bromo-2-methylphenyl)-1,3-oxazole and its derivatives are investigated for their structural, electro-optical, charge transport, and nonlinear optical properties. These compounds are explored for potential applications in organic light-emitting diodes (OLEDs), organic thin film transistors, photovoltaic materials, and as nonlinear optical materials. The study employs density functional theory (DFT) and time-dependent DFT to analyze structure-property relationships, frontier molecular orbitals, and intra-molecular charge transfer, suggesting their suitability as electron transport materials in OLEDs due to favorable electron reorganization energies (Irfan et al., 2018).

Regioselective Bromination and Coupling Reactions

Research into regioselective C-4 bromination of oxazoles, including derivatives like 5-(4-Bromo-2-methylphenyl)-1,3-oxazole, underlines the significance of these reactions in facilitating Suzuki-Miyaura and Negishi coupling reactions. These processes are critical for synthesizing complex molecules and have implications in creating materials with tailored properties for pharmaceuticals and materials science (Li et al., 2011).

Anticancer Activity

The exploration of 1,3-oxazol-4-ylphosphonium salts, including structures similar to 5-(4-Bromo-2-methylphenyl)-1,3-oxazole, for their anticancer activities has yielded promising results. These compounds exhibit significant anticancer activity against various cancer subpanels, highlighting their potential in drug development and as a basis for synthesizing new derivatives with antitumor activities (Brusnakov et al., 2022).

Synthesis of Oxazolyl-Substituted Heterocycles

The synthesis of oxazolyl-substituted heterocycles is facilitated by 5-substituted 2-(2-bromo-1,1-diethoxyethyl)oxazole as a key intermediate. This method provides a pathway to creating a variety of oxazolylimidazoles, -thiazoles, and -oxazoles, expanding the toolkit for designing novel compounds with potential applications in drug discovery and materials science (Laurent & Romine, 2009).

Safety And Hazards

properties

IUPAC Name |

5-(4-bromo-2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-4-8(11)2-3-9(7)10-5-12-6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPCAUDLTKWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-2-methylphenyl)-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)